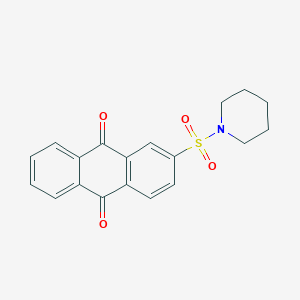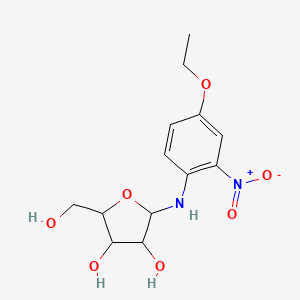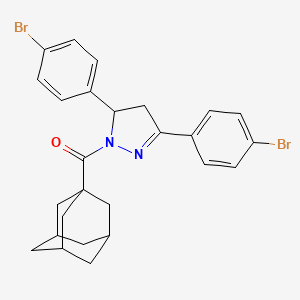![molecular formula C20H22ClN5 B4950560 N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline](/img/structure/B4950560.png)
N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline is a complex organic compound characterized by the presence of a tetrazole ring, a cyclohexyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-chloro-2-methylphenylhydrazine with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cycloaddition reaction involving cyclohexene and the tetrazole intermediate.
Aniline Coupling: The final step involves coupling the cyclohexyl-tetrazole intermediate with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.
Mecanismo De Acción
The mechanism of action of N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]amine
- N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]benzamide
Uniqueness
N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[1-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5/c1-15-10-11-16(21)14-18(15)26-19(23-24-25-26)20(12-6-3-7-13-20)22-17-8-4-2-5-9-17/h2,4-5,8-11,14,22H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNCJDVPKPDXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B4950479.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B4950495.png)
![5-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4950508.png)
![2-(4-ethoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B4950511.png)

![N-(3,4-dichlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4950531.png)
![1-[2-[(5-Pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]ethyl]piperidin-2-one](/img/structure/B4950538.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4950539.png)
![4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-phenylbenzenesulfonamide](/img/structure/B4950557.png)
![[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B4950563.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4950573.png)

![[1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B4950582.png)
